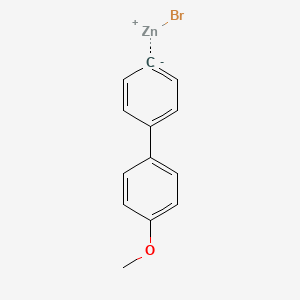
2,3-DimethylphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-DimethylphenylZinc bromide is an organozinc compound with the molecular formula C8H9BrZn. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is characterized by the presence of a zinc atom bonded to a 2,3-dimethylphenyl group and a bromine atom. This reagent is valuable in various chemical transformations due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-DimethylphenylZinc bromide can be synthesized through the reaction of 2,3-dimethylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of zinc powder in THF.
- Addition of 2,3-dimethylbromobenzene to the zinc solution.
- Stirring the mixture at room temperature or under reflux conditions until the reaction is complete.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-DimethylphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran (THF) is commonly used as a solvent due to its ability to stabilize the organozinc reagent.
Major Products Formed:
Aryl-Aryl Coupling Products: When used in cross-coupling reactions, this compound forms biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
2,3-DimethylphenylZinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Material Science: The compound is employed in the preparation of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds with potential therapeutic applications.
Industrial Chemistry: Used in the production of fine chemicals and specialty chemicals for various industrial applications.
Mécanisme D'action
The mechanism of action of 2,3-DimethylphenylZinc bromide involves the transfer of the 2,3-dimethylphenyl group to an electrophilic substrate. The zinc atom acts as a nucleophilic center, facilitating the formation of new carbon-carbon bonds. The presence of the bromine atom enhances the reactivity of the compound, making it a valuable reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
PhenylZinc bromide: Similar in structure but lacks the methyl groups on the phenyl ring.
2,4-DimethylphenylZinc bromide: Similar but with methyl groups at different positions on the phenyl ring.
2,3-DimethylphenylMagnesium bromide: A Grignard reagent with similar reactivity but contains magnesium instead of zinc.
Uniqueness: 2,3-DimethylphenylZinc bromide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The presence of zinc also imparts different reactivity compared to similar magnesium-based reagents.
Propriétés
Formule moléculaire |
C8H9BrZn |
|---|---|
Poids moléculaire |
250.4 g/mol |
Nom IUPAC |
bromozinc(1+);1,2-dimethylbenzene-6-ide |
InChI |
InChI=1S/C8H9.BrH.Zn/c1-7-5-3-4-6-8(7)2;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
RXRQABFRPNUOLX-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC=C[C-]=C1C.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


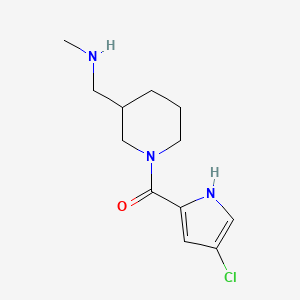
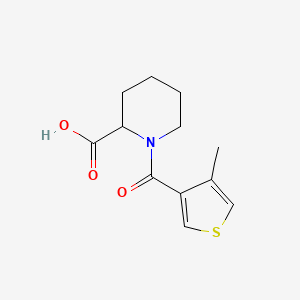
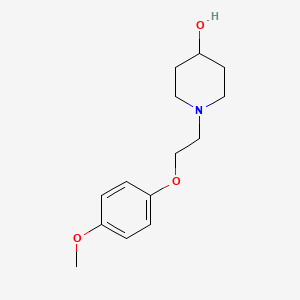
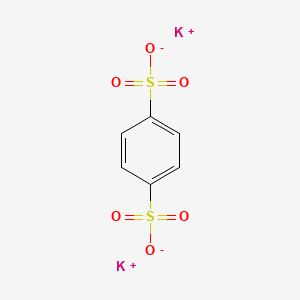
![2-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14892347.png)
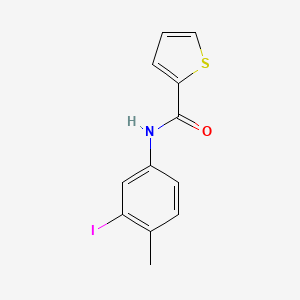



![7-Methoxy-3,4,5,6-tetrahydro-2H-benzo[b][1,5]oxazocine](/img/structure/B14892382.png)
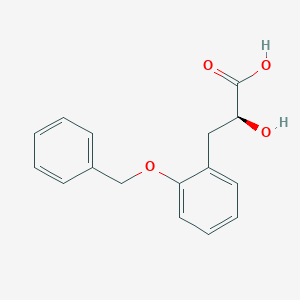
![N-(3-methylbutan-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14892409.png)
